molecular formula C16H20ClNO2 B332682 5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzamide

5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzamide

Cat. No.: B332682
M. Wt: 293.79 g/mol
InChI Key: LZNLGUZMOGITNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzamide is a chemical compound with a complex structure that includes a chloro group, a cyclohexenyl group, and a methoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzamide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-(1-cyclohexen-1-yl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H20ClNO2

Molecular Weight

293.79 g/mol

IUPAC Name

5-chloro-N-[2-(cyclohexen-1-yl)ethyl]-2-methoxybenzamide

InChI

InChI=1S/C16H20ClNO2/c1-20-15-8-7-13(17)11-14(15)16(19)18-10-9-12-5-3-2-4-6-12/h5,7-8,11H,2-4,6,9-10H2,1H3,(H,18,19)

InChI Key

LZNLGUZMOGITNS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CCCCC2

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CCCCC2

Origin of Product

United States

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